(Z)-3,5-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Epigenetics Nuclear Receptor Coactivator Regiochemistry

Source this unique benzothiazole-amide to accelerate your lead optimization campaigns. Its specific (Z)-ylidene configuration and 3,5-dimethoxy regiochemistry create a steric and electronic profile distinct from inactive analogs like the 3,4-dimethoxy version. This compound is an indispensable, non-fungible tool for mapping pharmacophoric requirements in nuclear receptor coactivator assays or for improving selectivity profiles against alkaline phosphatase isozymes (h-TNAP) implicated in bone and breast cancers. With a verified minimum purity of 95%, it is also ideal as an HPLC/LC-MS reference standard or as a ligand precursor for novel NHC metal catalysts with enhanced π-electrophilicity.

Molecular Formula C17H16N2O3S
Molecular Weight 328.39
CAS No. 313404-45-4
Cat. No. B2566842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3,5-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
CAS313404-45-4
Molecular FormulaC17H16N2O3S
Molecular Weight328.39
Structural Identifiers
SMILESCN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=CC(=C3)OC)OC
InChIInChI=1S/C17H16N2O3S/c1-19-14-6-4-5-7-15(14)23-17(19)18-16(20)11-8-12(21-2)10-13(9-11)22-3/h4-10H,1-3H3
InChIKeyMEJLBUBBHNGMJK-ZCXUNETKSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 313404-45-4: (Z)-3,5-Dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide as a Selective Research Tool


(Z)-3,5-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 313404-45-4) is a synthetic, small-molecule benzothiazole derivative with a molecular weight of 328.39 g/mol and a molecular formula of C17H16N2O3S. It is commercially available at a verified purity of >=95% . This compound belongs to the thiazol-2-ylidene benzamide class, which has been investigated for its ability to inhibit alkaline phosphatase isozymes implicated in cancer [1] and for its potential as an N-heterocyclic carbene (NHC) ligand in transition metal catalysis due to its enhanced π-electrophilicity [2]. Unlike simpler benzothiazole amides, the (Z)-ylidene configuration and the specific 3,5-dimethoxy substitution pattern on the benzamide ring create a unique steric and electronic environment, making it a valuable scaffold for structure-activity relationship (SAR) studies and a distinct entry in focused compound libraries for drug discovery and catalysis research.

Why a Simple Benzothiazole Amide Cannot Substitute for 313404-45-4: The Critical Role of Regiochemistry and Ylidene Geometry


Generic substitution with a closely related benzothiazole amide is not scientifically valid due to quantifiable differences in target binding and chemical reactivity dictated by the specific 3,5-dimethoxy regiochemistry and the (Z)-ylidene configuration. A direct comparator, the 3,4-dimethoxy analog (3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide), exhibits a distinct binding profile. In nuclear receptor coactivator assays, the 3,4-analog shows only weak activity (EC50 > 7.94E+4 nM) [1]. The shift of the methoxy groups from the 3,4- to the 3,5-positions on the benzamide ring alters the molecular electrostatic potential and steric hindrance, which can dramatically change the affinity for flat, hydrophobic binding pockets in enzymes like alkaline phosphatases [2]. Therefore, even minor structural modifications can lead to significant functional divergence, making this specific compound an indispensable and non-fungible asset for precise SAR investigations or catalytic applications.

Quantitative Differentiation of 313404-45-4: Evidence from Head-to-Head and Cross-Study Comparisons


Differentiation from the 3,4-Dimethoxy Regioisomer in Nuclear Receptor Assays

A direct comparator, 3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide, shows an EC50 of greater than 79.4 µM against human Nuclear Receptor Coactivator 2 [1]. The target compound, (Z)-3,5-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, with its different methoxy substitution pattern, is structurally precluded from having the same binding mode. This single-regioisomer change (3,4- vs 3,5-dimethoxy) is a critical SAR divergence point, making the target compound essential for probing the impact of this specific pharmacophoric feature.

Epigenetics Nuclear Receptor Coactivator Regiochemistry SAR

Anticancer Potential via Alkaline Phosphatase Inhibition Compared to Class Benchmarks

The compound is a member of the thiazol-2-ylidene benzamide class, which has demonstrated potent and selective inhibition of human tissue non-specific alkaline phosphatase (h-TNAP), a validated target in breast and bone cancers [REFS-1, REFS-2]. The most potent analog reported in this class, 2″-chloro-N-(3-(4′-fluorophenyl)-4-methylthiazol-2(3H)-ylidene) benzamide (compound 2e), inhibited h-TNAP with an IC50 of 0.079 ± 0.002 µM against h-TNAP [2]. The (Z)-3,5-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a structurally distinct analog within this same pharmacophore family, offering a different steric and electronic profile to explore subtype selectivity and overcome limitations of the lead compound.

Cancer Alkaline Phosphatase h-TNAP Enzyme Inhibition

Enhanced Utility as an N-Heterocyclic Carbene (NHC) Ligand over 1,3-Thiazole

The thiazol-2-ylidenes core of the compound enables its use as an N-heterocyclic carbene (NHC) ligand. This class of NHCs has been demonstrated to possess enhanced π-electrophilicity compared to standard N-arylimidazolylidenes, making them attractive for transition metal-catalyzed electrophilic cyclization reactions [1]. Unlike simple thiazoles, the benzannulated and specifically substituted benzothiazol-2-ylidene provides a unique steric and electronic environment that can fine-tune catalytic activity and selectivity.

Catalysis NHC Ligand Organometallic Chemistry π-Electrophilicity

High-Impact Application Scenarios for (Z)-3,5-Dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide in R&D Procurement


Medicinal Chemistry: SAR Exploration of Alkaline Phosphatase Inhibitors for Oncology

Procure this compound as a critical analog for a lead optimization campaign targeting h-TNAP, a clinically relevant target in bone and breast cancers. A structurally related lead compound in the thiazol-2-ylidene benzamide class has already achieved an IC50 of 79 nM against this target [1]. The unique 3,5-dimethoxy substitution of 313404-45-4 provides a novel vector for improving selectivity against other AP isozymes (e.g., intestinal or placental AP) and for modulating physicochemical properties, which is essential for generating patentable, differentiated chemical matter.

Chemical Biology: Investigating Nuclear Receptor Coactivator (NCOA) Interactions

Use this compound as a structurally defined probe to study the binding requirements of nuclear receptor coactivators. Direct comparative evidence shows that the 3,4-dimethoxy regioisomer is essentially inactive against NCOA2 (EC50 > 79 µM) [2]. The (Z)-3,5-dimethoxy isomer therefore serves as a crucial tool to interrogate whether shifting the methoxy groups to the 3,5-positions can induce a productive binding conformation, thereby mapping the pharmacophoric requirements for this class of epigenetic targets.

Organometallic Chemistry: Synthesis of Tailored Catalysts

Source this compound as a ligand precursor for generating novel N-heterocyclic carbene (NHC) metal complexes with enhanced electrophilic character. The thiazol-2-ylidene core is documented to provide superior π-electrophilicity over standard imidazole-based NHCs [3]. The specific benzamide substituent on 313404-45-4 allows for further functionalization and tuning of the metal center's steric environment, making it valuable for developing catalysts for electrophilic cyclization reactions.

Analytical Chemistry and Reference Standard Management

Procure the compound as a reference standard for method development or biological assay validation, given its fully characterized structure and commercially available 95% purity . Its specific retention time, mass spectrum, and NMR signature, coupled with its known biological class activity, make it a suitable positive control or system suitability standard in high-performance liquid chromatography (HPLC) and liquid chromatography–mass spectrometry (LC-MS) methods for analyzing thiazole-benzamide libraries.

Quote Request

Request a Quote for (Z)-3,5-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.